Heptyl undecylenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

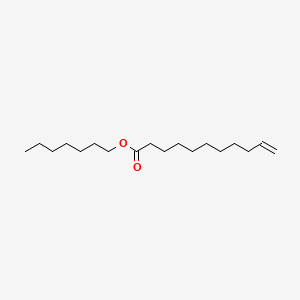

Structure

2D Structure

Properties

IUPAC Name |

heptyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMOQNHZOQGLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071189 | |

| Record name | Heptyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68141-27-5 | |

| Record name | Heptyl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77QUB6GXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptyl undecylenate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecylenate, the ester of heptyl alcohol and 10-undecenoic acid, is a bio-based emollient and skin-conditioning agent derived from castor oil.[1][2] Its light, non-greasy feel and favorable safety profile have made it a popular alternative to silicones and mineral oils in the cosmetics and personal care industries.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is structurally characterized by an eleven-carbon unsaturated fatty acid (undecylenic acid) esterified with a seven-carbon fatty alcohol (heptyl alcohol). The terminal double bond in the undecylenate moiety is a key feature for potential chemical modifications.

IUPAC Name: heptyl undec-10-enoate[5]

Synonyms: Heptyl 10-undecylenate, 10-Undecenoic acid, heptyl ester[5]

Chemical Formula: C₁₈H₃₄O₂[5]

Molecular Weight: 282.46 g/mol [6]

CAS Number: 68141-27-5[5]

InChI Key: NLMOQNHZOQGLSZ-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a mild, slightly fatty odor.[7] It is soluble in oils and organic solvents but insoluble in water.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [9] |

| Boiling Point | 351.0 ± 11.0 °C (Predicted) | [] |

| Density | 0.871 ± 0.06 g/cm³ (Predicted) | [] |

| Flash Point | 154 °C | [9] |

| logP (o/w) | 5.80680 | [9] |

| Refractive Index | 1.448 | [] |

| Solubility | Soluble in oil and alcohol; Insoluble in water. | [1][8] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal Alkene (=CH₂) | 4.90 - 5.10 | Multiplet |

| Internal Alkene (-CH=) | 5.75 - 5.85 | Multiplet |

| Methylene adjacent to Ester Oxygen (-O-CH₂-) | 4.05 - 4.15 | Triplet |

| Methylene adjacent to Carbonyl (-CH₂-C=O) | 2.25 - 2.35 | Triplet |

| Allylic Methylene (-CH₂-CH=CH₂) | 2.00 - 2.10 | Quartet |

| Aliphatic Methylene Groups (-CH₂-) | 1.20 - 1.70 | Multiplet |

| Terminal Methyl (-CH₃) | 0.85 - 0.95 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 173 - 175 |

| Internal Alkene (-CH=) | 138 - 140 |

| Terminal Alkene (=CH₂) | 114 - 115 |

| Methylene adjacent to Ester Oxygen (-O-CH₂) | 64 - 66 |

| Aliphatic Methylene and Methyl Carbons | 14 - 34 |

The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and alkene functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong stretch |

| C-O (Ester) | 1300 - 1000 | Stretch |

| C=C (Alkene) | 1680 - 1640 | Medium stretch |

| =C-H (Alkene) | 3100 - 3010 | Medium stretch |

| C-H (Alkane) | 3000 - 2850 | Strong stretch |

In mass spectrometry, esters like this compound typically undergo fragmentation involving the cleavage of the C-O bond adjacent to the carbonyl group and McLafferty rearrangement.

Synthesis and Manufacturing

This compound is commercially produced through the Fischer esterification of 10-undecenoic acid with heptyl alcohol, typically in the presence of an acid catalyst.[9][11] Both 10-undecenoic acid and heptyl alcohol can be derived from the pyrolysis of castor oil, making this compound a product of natural origin.[12]

Logical Workflow for this compound Synthesis

Representative Experimental Protocol: Fischer Esterification

The following is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.

Materials:

-

10-Undecenoic acid

-

Heptyl alcohol (can be used in excess as the solvent)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Combine 10-undecenoic acid, heptyl alcohol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an excess of heptyl alcohol was used, it can be removed under reduced pressure.

-

Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy.

Biological Activity and Potential Applications in Drug Development

While this compound is primarily used as an emollient in cosmetics, its constituent fatty acid, undecylenic acid, possesses well-documented antifungal properties.[9] This suggests potential therapeutic applications for this compound, possibly as a prodrug that releases undecylenic acid upon hydrolysis.

Antifungal Mechanism of Action (Undecylenic Acid)

The primary antifungal mechanism of undecylenic acid is believed to involve the disruption of fungal cell membrane integrity and the inhibition of fungal morphogenesis, particularly the transition from yeast to the invasive hyphal form in Candida albicans.[9][12][13] This is thought to occur through the inhibition of fatty acid biosynthesis in the fungus.

Signaling Pathway for Antifungal Action of Undecylenic Acid

Drug Delivery

As a lipophilic ester, this compound could potentially be explored as a vehicle for the topical delivery of other active pharmaceutical ingredients (APIs). Its emollient properties may enhance skin penetration and improve the aesthetic qualities of topical formulations.

Toxicological Profile

This compound is generally considered to be a safe and non-irritating ingredient for topical applications.

Table 5: Toxicological Data for this compound

| Test | Result | Reference(s) |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [14] |

| Skin Irritation | Low potential for irritation | [14] |

| Eye Irritation | Low potential for irritation | [14] |

| Skin Sensitization | Low potential for sensitization | [14] |

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the potential for a substance to cause skin sensitization.

Objective: To determine the skin sensitization potential of a test material after repeated application.

Methodology:

-

Induction Phase: A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated several times over a few weeks to the same application site.

-

Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no test material is applied.

-

Challenge Phase: The test material is applied to a new skin site to determine if an allergic reaction has been induced.

-

Scoring: Skin reactions are evaluated at various time points by a trained professional using a standardized scoring system.

Conclusion

This compound is a well-characterized, bio-based ingredient with a strong safety profile and desirable physicochemical properties for topical formulations. While its current applications are predominantly in the cosmetic sector, its inherent relationship with the antifungal agent undecylenic acid suggests opportunities for its exploration in dermatological drug development, either as an active ingredient or as a component of advanced drug delivery systems. Further research into its specific biological activities and formulation capabilities is warranted.

References

- 1. This compound, 68141-27-5 [thegoodscentscompany.com]

- 2. This compound - Descrizione [tiiips.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C18H34O2 | CID 109641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (with Product List) [incidecoder.com]

- 7. This compound | CAS#:68141-27-5 | Chemsrc [chemsrc.com]

- 8. acmesynthetic.com [acmesynthetic.com]

- 9. This compound (68141-27-5) for sale [vulcanchem.com]

- 11. capotchem.com [capotchem.com]

- 12. This compound | 68141-27-5 | Benchchem [benchchem.com]

- 13. WO2010019939A1 - Esthers derived from natural sources having lower viscosity and higher spread rate, natural personal care compositions, and related methods - Google Patents [patents.google.com]

- 14. images.monpanierdachat.com [images.monpanierdachat.com]

Spectroscopic and Synthetic Profile of Heptyl Undecylenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of heptyl undecylenate, an ester of growing interest in the pharmaceutical and cosmetic industries for its emollient and skin-conditioning properties. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for its synthesis and characterization.

Chemical Identity and Properties

This compound is the ester formed from the reaction of heptyl alcohol and 10-undecenoic acid.[1] It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₃₄O₂ and a molecular weight of 282.47 g/mol .[1][2]

| Property | Value |

| IUPAC Name | heptyl undec-10-enoate |

| Synonyms | Heptyl 10-undecylenate, 10-Undecenoic acid heptyl ester |

| CAS Number | 68141-27-5 |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 351.0 ± 11.0 °C (Predicted)[] |

| Density | 0.871 ± 0.06 g/cm³ (Predicted)[] |

Synthesis of this compound

The primary method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (10-undecenoic acid) with an alcohol (heptanol).[4][5] To drive the reaction toward the product, water is typically removed as it is formed, often through azeotropic distillation.[5]

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 10-undecenoic acid, a slight excess of heptanol, and a suitable solvent such as toluene (B28343).

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected data can be predicted based on the known chemical shifts and fragmentation patterns of similar esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The ¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.75 - 5.85 | m | -CH=CH₂ |

| 4.90 - 5.10 | m | -CH=CH₂ |

| 4.05 | t | -O-CH₂- |

| 2.28 | t | -CH₂-C(=O)- |

| 2.04 | q | -CH₂-CH=CH₂ |

| 1.61 | p | -O-CH₂-CH₂- |

| 1.20 - 1.40 | m | -(CH₂)n- |

| 0.88 | t | -CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 173.9 | C=O |

| 139.2 | -CH=CH₂ |

| 114.1 | -CH=CH₂ |

| 64.4 | -O-CH₂- |

| 34.4 | -CH₂-C(=O)- |

| 33.8 | -CH₂-CH=CH₂ |

| 31.8, 29.4, 29.3, 29.1, 28.9, 28.6, 25.9, 25.0, 22.6 | -(CH₂)n- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1641 | Medium | C=C stretch |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for esters.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 282 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 167 | [CH₂=CH(CH₂)₈CO]⁺ (Acylium ion) |

| 98 | [C₇H₁₄]⁺ (Heptene from McLafferty rearrangement) |

Experimental Protocols for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) should be used.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to TMS at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to known values for ester, alkene, and alkane functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) into a gas chromatograph-mass spectrometer (GC-MS).

-

GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

References

An In-depth Technical Guide to Heptyl Undecylenate

For Researchers, Scientists, and Drug Development Professionals

Heptyl undecylenate is a versatile ester that is gaining prominence in various scientific and industrial fields, particularly in cosmetics and topical formulations.[1][2] Derived from natural and renewable sources, it serves as a lightweight emollient and a sustainable alternative to synthetic ingredients like silicones.[3] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key experimental findings relevant to its application.

Chemical Identification

This compound is the ester formed from the reaction of heptyl alcohol and 10-undecenoic acid.[1] Its chemical identity is standardized across several international systems.

| Parameter | Specification |

| CAS Number | 68141-27-5[1][4][5] |

| IUPAC Name | heptyl undec-10-enoate[1][5][][7] |

| Synonyms | 10-Undecenoic acid, heptyl ester; Heptyl 10-undecenoate; this compound; Undec-10-enoic acid heptyl ester; 10-Undécénoate d'heptyle[1][4][][7] |

| Molecular Formula | C₁₈H₃₄O₂[1][4][][7] |

| UNII | W77QUB6GXO[1][7] |

| EC Number | 268-850-7[7] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in various formulations. Its properties make it a stable and effective ingredient in many product types.

| Property | Value |

| Molecular Weight | 282.47 g/mol [1][4] |

| Physical State | Colorless to pale yellow liquid[1][4] |

| Density | 0.871 g/cm³[1] |

| Specific Gravity @ 25°C | 0.8600 - 0.8800[1][4] |

| Boiling Point | 351.0 ± 11.0 °C at 760 mmHg[1][5][] |

| Flash Point | 154 °C[1] |

| Refractive Index | 1.448[1][] |

| Purity (by GC) | ≥ 98.5%[4] |

| Acid Value | ≤ 2 mg KOH/g[1][4] |

| Solubility | Oil-soluble[8] |

Synthesis and Production

This compound is synthesized via Fischer esterification, a standard method for producing esters.[2] The primary raw materials are of natural origin, with 10-undecenoic acid being derived from the pyrolysis of castor oil.[1][2][9]

The general synthetic pathway involves the acid-catalyzed reaction between heptyl alcohol and 10-undecenoic acid.[1][2] The removal of water during the reaction drives the equilibrium towards the formation of the ester product.[1]

References

- 1. This compound (68141-27-5) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. paulaschoice-eu.com [paulaschoice-eu.com]

- 4. This compound - Affordable Price & High Purity [acmesynthetic.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. This compound | C18H34O2 | CID 109641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. justglow.co.uk [justglow.co.uk]

- 9. This compound - Descrizione [tiiips.com]

A Technical Guide to the Hydrolysis and Stability of Heptyl Undecylenate Under Diverse pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecylenate, an ester derived from heptyl alcohol and undecylenic acid, is increasingly utilized in pharmaceutical and cosmetic formulations as a lightweight and non-greasy emollient. Its stability profile, particularly its susceptibility to hydrolysis under varying pH conditions, is a critical parameter influencing the shelf-life and efficacy of final products. This technical guide provides a comprehensive overview of the hydrolytic stability of this compound, detailing the mechanisms of its degradation and outlining robust experimental protocols for its assessment. Due to a lack of specific public-domain quantitative data for this compound, this guide presents illustrative data for a representative long-chain fatty acid ester to demonstrate analytical approaches. Methodologies for forced degradation studies and the analytical techniques for the quantification of this compound and its degradation products are discussed in detail.

Introduction to this compound and its Applications

This compound is a versatile ester that serves as a silicone alternative in a variety of formulations.[1] Its primary functions include acting as a sensory modifier, reducing greasiness, and enhancing the spreadability of emulsions, oils, and sunscreens. In pharmaceutical applications, particularly in topical drug delivery systems, its properties as an emollient and solubilizer can improve the bioavailability of active pharmaceutical ingredients (APIs).[1] The stability of this compound is paramount, as its degradation via hydrolysis can impact the physicochemical properties and performance of the formulation.

Fundamentals of Ester Hydrolysis

The primary degradation pathway for this compound in aqueous environments is hydrolysis, a chemical reaction where a water molecule cleaves the ester bond, yielding heptyl alcohol and undecylenic acid.[1] This process can be catalyzed by either acids or bases, and the rate of hydrolysis is significantly influenced by the pH of the medium.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, ester hydrolysis, also known as saponification, is an irreversible reaction.[1] The hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the heptoxide anion to form undecylenic acid, which is subsequently deprotonated in the basic medium to form the undecylenate salt.[1] This final acid-base step drives the reaction to completion.[1]

Signaling Pathways and Reaction Mechanisms

The hydrolysis of this compound follows well-established pathways for ester degradation. The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Experimental Protocols for Stability Testing

A comprehensive assessment of the hydrolytic stability of this compound involves subjecting the compound to a range of pH conditions, often at elevated temperatures to accelerate degradation. This process is known as a forced degradation study.

Materials and Reagents

-

This compound (pharmaceutical or cosmetic grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

-

Phosphate or citrate (B86180) buffer solutions (pH 3, 5, 7, 9, 11)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Heptyl alcohol and undecylenic acid reference standards

Sample Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile.

-

For each pH condition, add a specific volume of the stock solution to a volumetric flask containing the respective buffer or acidic/basic solution to achieve the desired final concentration.

-

Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction kinetics.

Forced Degradation Conditions

The following table outlines a typical set of conditions for a forced degradation study. The extent of degradation should ideally be between 5-20% to allow for accurate kinetic analysis.

| Condition | Reagent | Temperature | Time Points |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 12, 24 hours |

| Neutral Hydrolysis | pH 7 Buffer | 60°C | 0, 24, 48, 72, 96 hours |

| Base Hydrolysis | 0.1 M NaOH | 40°C | 0, 0.5, 1, 2, 4, 8 hours |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred technique.

-

HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or MS in full scan mode.

-

Injection Volume: 10 µL.

At each time point, an aliquot of the reaction mixture is withdrawn, neutralized if necessary, and diluted with the mobile phase before injection into the HPLC system.

Data Presentation and Interpretation

The data obtained from the forced degradation study can be used to determine the rate of hydrolysis and the half-life of this compound at each pH condition.

Illustrative Hydrolysis Data for a Generic Long-Chain Fatty Acid Ester

The following tables present hypothetical data for a generic long-chain fatty acid ester to illustrate how the results of a stability study would be presented.

Table 1: Percentage of Ester Remaining Under Different pH Conditions at 50°C

| Time (hours) | pH 3 (0.1 M HCl) | pH 7 (Buffer) | pH 11 (0.1 M NaOH) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 98.5 | 99.8 | 85.2 |

| 4 | 97.1 | 99.6 | 72.6 |

| 8 | 94.3 | 99.2 | 52.7 |

| 12 | 91.5 | 98.8 | 38.5 |

| 24 | 83.7 | 97.6 | 14.8 |

Table 2: Illustrative Hydrolysis Rate Constants and Half-Lives

| pH | Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |

| 3 | 0.007 | 99.0 |

| 7 | 0.001 | 693.1 |

| 11 | 0.081 | 8.6 |

Note: The data in Tables 1 and 2 are illustrative for a generic long-chain fatty acid ester and are not specific to this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for conducting a forced degradation study of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

Conclusion

The hydrolytic stability of this compound is a critical factor in the development of robust and reliable pharmaceutical and cosmetic formulations. This technical guide has outlined the fundamental principles of its degradation under acidic and basic conditions and provided a detailed, albeit hypothetical, experimental framework for its stability assessment. While specific quantitative data for this compound remains to be published, the methodologies described herein provide a solid foundation for researchers and drug development professionals to conduct their own stability studies. A thorough understanding and characterization of the pH-dependent hydrolysis of this compound will enable the formulation of products with enhanced stability and predictable shelf-lives.

References

Heptyl Undecylenate: A Technical Guide to its Solubility in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Heptyl undecylenate, an ester derived from castor oil, is a popular emollient in the cosmetics industry, valued for its light, non-greasy feel and its role as a natural alternative to silicones.[1] A thorough understanding of its solubility in various cosmetic solvents is crucial for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides an in-depth look at the solubility profile of this compound, methods for its determination, and its compatibility with other cosmetic ingredients.

General Solubility Characteristics

This compound is a lipophilic substance, meaning it is readily soluble in oils and other non-polar solvents.[2] It is classified as oil-soluble and is known to be insoluble in water.[3] Its compatibility extends to a wide range of cosmetic ingredients, including other esters, oils, and silicones.[2] Furthermore, it is soluble in alcohols and various organic solvents.[3][4] This broad compatibility makes it a versatile ingredient in a variety of cosmetic formulations, from skin and hair care to color cosmetics.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Hydrocarbons | Isododecane, Isohexadecane, C13-15 Alkane | Soluble |

| Esters | Caprylic/Capric Triglyceride, Ethylhexyl Palmitate, Isopropyl Myristate | Soluble |

| Silicones | Dimethicone, Cyclopentasiloxane | Compatible/Soluble |

| Alcohols | Ethanol, Isopropyl Alcohol | Soluble |

| Glycols | Propylene Glycol, Propanediol | Sparingly Soluble to Insoluble |

| Water | Aqua | Insoluble |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from the principles of the OECD Test Guideline 105 (Water Solubility) "flask method" and is suitable for determining the solubility of this compound in cosmetic solvents.[5][6]

Objective: To determine the saturation concentration of this compound in a given cosmetic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Selected Cosmetic Solvent(s) (e.g., Caprylic/Capric Triglyceride, Isododecane)

-

Analytical Balance (accurate to ±0.1 mg)

-

Glass flasks or vials with airtight closures

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the cosmetic solvent. The excess is crucial to ensure that saturation is reached.

-

Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the optimal equilibration time.[5]

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker bath and allow it to stand at the constant temperature to allow undissolved this compound to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the samples at a suitable speed and duration.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Data Interpretation:

-

The concentration of this compound in the clear, saturated solution represents its solubility in the cosmetic solvent at the specified temperature.

-

The results are typically expressed in grams per 100 mL (g/100mL) or as a weight/weight percentage (% w/w).

-

Visualizing Experimental and Logical Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound's general solubility.

References

Physical and chemical properties of heptyl undecylenate for formulation

An In-depth Technical Guide to Heptyl Undecylenate for Formulation

Introduction and Chemical Identity

This compound (INCI: this compound) is a lightweight, dry-touch ester derived from natural sources.[1][2] It is produced from the esterification of heptyl alcohol and 10-undecenoic acid (undecylenic acid), which is typically derived from castor oil.[2][3] This ingredient is increasingly utilized in the cosmetics and pharmaceutical industries as a bio-based, sustainable alternative to synthetic silicones (like cyclomethicone) and mineral oils.[1] Functioning primarily as an emollient and skin-conditioning agent, it enhances the sensory profile of formulations by providing a smooth, non-greasy skin feel and improving spreadability.[1][3][4] Its molecular structure, featuring a 7-carbon alcohol chain and an 11-carbon acid chain with a terminal double bond, imparts unique properties beneficial for a variety of product types, including creams, lotions, sunscreens, and hair care products.[4][5]

Table 1: Chemical Identification of this compound

| Parameter | Specification | Reference(s) |

| IUPAC Name | Heptyl undec-10-enoate | [5][6] |

| CAS Number | 68141-27-5 | [1][5] |

| EINECS Number | 268-850-7 | [7] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][5][6] |

| Molecular Weight | 282.5 g/mol | [1][5][6] |

| Synonyms | 10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate | [5][8] |

| InChI Key | NLMOQNHZOQGLSZ-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

The physicochemical properties of this compound are critical for its function in formulations, influencing everything from thermal stability during manufacturing to the final texture of the product.

Table 2: Core Physical and Chemical Properties

| Property | Value | Reference(s) |

| Physical State | Clear, colorless to pale yellow/straw-colored liquid | [2][5][7] |

| Odor | Mild, characteristic, bland | [7][8] |

| Density | 0.871 g/cm³ | [5] |

| Specific Gravity (25°C) | 0.8600 - 0.8800 | [5] |

| Boiling Point | 351 - 352 °C at 760 mmHg | [5][9] |

| Flash Point | 154 °C / 309 °F (TCC) | [5][9] |

| Viscosity | Low; Approx. 14-20 cSt @ 40°C | [8][10] |

| Refractive Index | 1.448 | [5][] |

| Acid Value | ≤ 2 mg KOH/g | [5] |

| LogP (o/w) | 5.8 - 7.51 | [5][9] |

| Water Content | ≤ 0.1% | [8] |

Solubility, Compatibility, and Formulation Parameters

This compound's utility as a formulation excipient is defined by its solubility and compatibility with other common ingredients. Its lipophilic nature, indicated by a high LogP value, makes it an excellent solvent and emollient in the oil phase of formulations.[5]

Table 3: Solubility and Formulation Data

| Parameter | Details | Reference(s) |

| Solubility | Oil-soluble; Soluble in alcohols. Insoluble in water. | [2][4][9] |

| Compatibility | Compatible with oils, esters, silicones, and UV filters. | [2] |

| pH Stability | Stable in a wide pH range (e.g., 3-10); not pH sensitive as an oil phase ingredient. | [2][12] |

| Heat Stability | Thermally stable up to 80–85 °C. | [2] |

| Typical Usage Rate | 2–10% in emulsions; up to 30% in anhydrous systems. Can be used up to 100%. | [2][12] |

| Solvent Properties | Good solvent for UV filters like OM cinnamate, homosalate, and octyl salicylate. Poor solvent for octocrylene. | [1] |

Experimental Protocols

Synthesis: Fischer Esterification

The industrial synthesis of this compound is primarily achieved through Fischer esterification.[1] This method involves the reaction of a carboxylic acid (undecylenic acid) with an alcohol (heptyl alcohol) in the presence of an acid catalyst.

Methodology:

-

Reactant Preparation: Undecylenic acid, derived from the pyrolysis of castor oil, and heptyl alcohol are combined in a reaction vessel.[1]

-

Catalysis: A strong acid catalyst, such as sulfuric acid, is added to the mixture to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[1][3]

-

Reaction Conditions: The mixture is heated to drive the reaction. To shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed.[5]

-

Purification: After the reaction reaches completion, the crude product is purified. This typically involves distillation or other techniques to remove the catalyst, unreacted starting materials, and any byproducts.[3]

-

Quality Control: The final product is tested to confirm it meets purity and quality specifications.[3]

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Purity and Structural Characterization

To ensure the quality and confirm the identity of synthesized this compound, several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the ester and detect any residual starting materials or byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile byproducts, providing both retention time and mass spectral data for compound identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure of the ester, ensuring that the ester bond has formed correctly and verifying the structure of the alkyl chains.

-

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. A characteristic peak for the ester carbonyl (C=O) group is expected around 1740 cm⁻¹.

Stability Testing: Hydrolysis

The stability of this compound against hydrolysis is a key factor in formulation longevity. Accelerated stability studies can predict its degradation pathways.

Methodology:

-

Sample Preparation: Prepare formulations containing this compound at various pH levels (e.g., acidic, neutral, and alkaline buffers).

-

Storage Conditions: Store the samples at elevated temperatures (e.g., 40°C) and high relative humidity (e.g., 75% RH) for a set period (e.g., 3-6 months). Control samples are kept at room temperature (25°C).

-

Time-Point Analysis: At regular intervals, withdraw samples and analyze for the presence of this compound and its potential hydrolysis products (heptyl alcohol and undecylenic acid) using a suitable method like HPLC.

-

Data Evaluation: The rate of degradation is calculated to predict the shelf-life and stability of the ester under different conditions. The hydrolysis of esters is typically accelerated at pH values deviating from neutral.

Chemical Identification: Ferric Hydroxamate Test

This is a simple colorimetric test to confirm the presence of an ester functional group.

Methodology:

-

Initial Test: First, test the sample with ferric chloride solution to ensure no other functional groups (like enols) are present that would give a false positive.[13]

-

Hydroxylamine (B1172632) Reaction: Dissolve a small amount of the sample (e.g., 2 drops) in a solution of hydroxylamine hydrochloride in ethanol (B145695), and add sodium hydroxide (B78521) solution.[13]

-

Heating: Gently heat the mixture to boiling for a few minutes to convert the ester to a hydroxamic acid.[13]

-

Acidification and Color Development: Cool the solution and add hydrochloric acid. If the solution becomes cloudy, add ethanol to clarify. Then, add a drop of 5% ferric chloride solution.[13]

-

Observation: A deep burgundy or magenta color indicates a positive test for an ester.[13]

Key Chemical Reactions

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, this compound undergoes irreversible hydrolysis, also known as saponification. This reaction cleaves the ester bond.

The mechanism involves a nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the heptoxide anion and forming undecylenic acid. In the basic medium, the acidic proton of the undecylenic acid is immediately removed by a base, forming the undecylenate salt and heptyl alcohol. This final acid-base step drives the reaction to completion.

Caption: Pathway of base-catalyzed hydrolysis (saponification) of this compound.

Reactions of the Terminal Double Bond

The undecylenate portion of the molecule contains a terminal C=C double bond, which can undergo typical alkene reactions such as electrophilic addition and oxidative cleavage.[1] For instance, the addition of HBr would follow Markovnikov's rule.[1]

Formulation Workflow Example: Oil-in-Water (O/W) Emulsion

This compound is typically incorporated into the oil phase of an emulsion. Its low viscosity and emollient properties help create products that are less firm, less sticky, and easier to spread.[1][14]

Caption: General workflow for creating an O/W emulsion using this compound.

Conclusion

This compound is a versatile, high-performance, and sustainable ingredient for modern cosmetic and pharmaceutical formulations. Its well-defined physical and chemical properties, including its lightweight feel, excellent solubility in oil phases, and good thermal stability, make it a superior alternative to traditional synthetic emollients. A thorough understanding of its characteristics and behavior during formulation, as outlined in this guide, enables researchers and developers to create stable, effective, and aesthetically pleasing products.

References

- 1. This compound | 68141-27-5 | Benchchem [benchchem.com]

- 2. justglow.co.uk [justglow.co.uk]

- 3. This compound - Descrizione [tiiips.com]

- 4. This compound - Affordable Price & High Purity [acmesynthetic.com]

- 5. This compound (68141-27-5) for sale [vulcanchem.com]

- 6. This compound | C18H34O2 | CID 109641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. soapmakers-store.com [soapmakers-store.com]

- 8. This compound Lubricant - Superior Quality at Best Prices [acmesynthetic.com]

- 9. This compound, 68141-27-5 [thegoodscentscompany.com]

- 10. newdirections.com.au [newdirections.com.au]

- 12. This compound [myskinrecipes.com]

- 13. sserc.org.uk [sserc.org.uk]

- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

Investigating the Antimicrobial Potential of Heptyl Undecylenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecylenate, an ester derived from castor oil, is gaining attention not only for its properties as a light, non-greasy emollient in cosmetic formulations but also for its inherent antimicrobial capabilities.[1] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial potential of this compound. While direct quantitative data on its antimicrobial efficacy is limited in publicly available literature, this document consolidates information on its parent compound, undecylenic acid, and related fatty acid esters to infer its likely spectrum of activity and mechanism of action. Furthermore, it offers detailed experimental protocols for researchers to systematically evaluate its antimicrobial properties and diagrams to visualize the proposed mechanisms and workflows.

Introduction

This compound is the ester of heptyl alcohol and undecylenic acid.[2] Undecylenic acid, a naturally occurring fatty acid, has a long history of use as an antifungal agent.[3] The esterification of undecylenic acid to form this compound modifies its physicochemical properties, such as polarity and solubility, which can influence its interaction with microbial cells. While primarily utilized in the cosmetics industry as a silicone alternative, its antimicrobial properties suggest a dual functionality as a self-preserving ingredient or even an active antimicrobial agent.[1] This guide explores the evidence supporting the antimicrobial potential of this compound and provides the necessary tools for its further investigation.

Antimicrobial Spectrum and Efficacy (Inferred)

Antibacterial Activity

Studies on undecylenic acid and its derivatives have shown activity primarily against Gram-positive bacteria. The lipopolysaccharide outer membrane of Gram-negative bacteria can present a barrier to lipophilic compounds, potentially explaining lower susceptibility.

Table 1: Inferred Potential Antibacterial Spectrum of this compound based on Undecylenic Acid and its Esters

| Bacterial Species | Gram Stain | Expected Activity | Notes |

| Staphylococcus aureus | Gram-positive | Susceptible | A common cause of skin and soft tissue infections. |

| Bacillus subtilis | Gram-positive | Susceptible | Inulin and sucrose (B13894) 10-undecylenate esters have shown inhibitory activity.[4] |

| Listeria monocytogenes | Gram-positive | Potentially Susceptible | Inulin and sucrose 10-undecylenate esters have shown inhibitory activity.[4] |

| Escherichia coli | Gram-negative | Variable | Some studies on undecylenic acid esters show moderate activity.[5] |

| Pseudomonas aeruginosa | Gram-negative | Likely Resistant | Often exhibits high intrinsic resistance to lipophilic antimicrobials. |

| Salmonella typhi | Gram-negative | Potentially Susceptible | Inulin 10-undecylenate has demonstrated some activity.[4] |

Antifungal Activity

Undecylenic acid is a well-established antifungal agent. It is plausible that this compound retains a significant portion of this activity.

Table 2: Inferred Potential Antifungal Spectrum of this compound based on Undecylenic Acid and its Esters

| Fungal Species | Type | Expected Activity | Notes |

| Candida albicans | Yeast | Susceptible | A common cause of opportunistic fungal infections. Undecylenic acid is known to inhibit its morphogenesis.[6] |

| Aspergillus niger | Mold | Variable | Some undecylenic acid esters have shown limited to no activity.[4] |

| Penicillium sp. | Mold | Susceptible | Inulin and sucrose 10-undecylenate esters have shown inhibitory activity.[4] |

Proposed Mechanism of Action

The antimicrobial mechanism of this compound is likely multifaceted and primarily targets the microbial cell membrane, a mechanism shared by other fatty acids and their esters.

-

Cell Membrane Disruption: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[7][8]

-

Inhibition of Fungal Morphogenesis: In fungi such as Candida albicans, undecylenic acid has been shown to inhibit the transition from the yeast form to the more virulent hyphal form.[6] This is a crucial virulence factor, and its inhibition can significantly reduce the pathogenicity of the fungus.

-

Inhibition of Biofilm Formation: By interfering with cell adhesion and morphogenesis, undecylenic acid and its derivatives may also inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial potential of this compound. Given its lipophilic nature, special considerations for solubilization are included.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Tween 20 (for solubilization)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (standardized to 0.5 McFarland)

-

Microplate reader or spectrophotometer

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well containing the serially diluted this compound.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Also, include a solvent control (broth with inoculum and the highest concentration of DMSO used).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton agar (B569324) plates

-

Microbial cultures (standardized to 0.5 McFarland)

-

Sterile swabs

Protocol:

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. The solvent used to dissolve the compound should be allowed to evaporate completely.

-

Inoculation: Uniformly streak a standardized microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at the appropriate temperature and duration.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Caption: General experimental workflow for antimicrobial testing.

Conclusion and Future Directions

This compound presents a promising profile as a multifunctional ingredient with both emollient and antimicrobial properties. While direct, quantitative evidence of its antimicrobial efficacy is currently sparse in the public domain, the well-documented activity of its parent compound, undecylenic acid, and related esters provides a strong rationale for its investigation. The proposed mechanisms of action, centered on cell membrane disruption and inhibition of virulence factors, are consistent with those of other antimicrobial lipids.

Future research should focus on:

-

Systematic MIC and MBC determination: Establishing a comprehensive profile of this compound's activity against a wide range of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Elucidating the precise molecular interactions with microbial membranes and other potential cellular targets.

-

Synergy studies: Investigating the potential for synergistic effects when combined with other antimicrobial agents or preservatives.

-

In vivo efficacy: Evaluating its performance in preclinical models of infection.

By following the detailed protocols outlined in this guide, researchers can systematically uncover the full antimicrobial potential of this compound, paving the way for its broader application in pharmaceuticals and personal care products.

References

- 1. ferwer.com [ferwer.com]

- 2. This compound (68141-27-5) for sale [vulcanchem.com]

- 3. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 8. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram‐Positive and Antibiotic‐Resistant Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Heptyl Undecylenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivation of heptyl undecylenate from undecylenoic acid and heptyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and characterization of this versatile ester.

Introduction

This compound (CAS No. 68141-27-5) is the ester formed from the reaction of undecylenoic acid and heptyl alcohol.[1][2] It is a lightweight, non-greasy emollient increasingly utilized in the cosmetic and pharmaceutical industries as a natural and sustainable alternative to silicones and mineral oils.[3] Its utility stems from its desirable sensory properties, good skin compatibility, and its derivation from renewable resources, primarily castor oil.[1][3] This guide details the chemical synthesis, experimental protocols, and analytical characterization of this compound.

Physicochemical and Chemical Identity

A summary of the key physicochemical properties and chemical identifiers for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | Heptyl undec-10-enoate |

| Synonyms | 10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate |

| CAS Number | 68141-27-5 |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 351°C at 760 mmHg[2] |

| Density | 0.871 g/cm³[2] |

| Flash Point | 154°C[2] |

| Purity (Commercial) | ≥98%[2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of undecylenoic acid with heptyl alcohol, using an acid catalyst.[4] This is a reversible reaction where the removal of water drives the equilibrium towards the formation of the ester.[5]

Reaction Scheme

The overall reaction is as follows:

Undecylenoic Acid + Heptyl Alcohol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

Derivation of Reactants

-

Undecylenoic Acid: The primary source of undecylenoic acid is the pyrolysis of castor oil.[1]

-

Heptyl Alcohol: Heptyl alcohol can be obtained from various sources, including the reduction of heptaldehyde, which is a co-product of the pyrolysis of ricinoleic acid from castor oil.[4]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecylenoic acid (1.0 equivalent), heptyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Toluene can be used as a solvent to facilitate azeotropic removal of water.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Workup: Once the reaction is complete (as indicated by the cessation of water formation or TLC analysis), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized ester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to determine the purity of the final product and to identify any byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, particularly the ester carbonyl group.

Quantitative Data

The yield and purity of this compound are dependent on the specific reaction conditions. Commercially available this compound typically has a purity of ≥98%.[2]

Visualization of the Process

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization Data (Representative)

While specific spectra for this compound are not provided in the searched literature, the following table presents the expected ¹H and ¹³C NMR chemical shifts for a structurally similar long-chain ester, octadecyl 10-undecenoate, which can serve as a reference.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH=CH₂ | 5.81 (ddt) | 139.2 |

| -CH=CH₂ | 4.98 (m) | 114.1 |

| -O-CH₂- | 4.05 (t) | 64.4 |

| -CO-CH₂- | 2.29 (t) | 34.4 |

| =CH-CH₂- | 2.02 (m) | - |

| -CH₂- | 1.61 (m), 1.26 (m) | 25.0 - 34.4 |

| -CH₃ | 0.88 (t) | 14.1 |

| C=O | - | 174.0 |

Data is for octadecyl 10-undecenoate and is intended to be representative.[6]

Conclusion

This technical guide has outlined the synthesis of this compound from undecylenoic acid and heptyl alcohol via Fischer esterification. The process, rooted in sustainable and renewable feedstocks, offers a pathway to a high-performance emollient for the cosmetic and pharmaceutical industries. The provided representative experimental protocol and characterization data serve as a valuable resource for researchers and professionals engaged in the development and application of this versatile ester.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of long-chain fatty acid starch esters in aqueous medium and its characterization [ouci.dntb.gov.ua]

- 3. This compound | 68141-27-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 68141-27-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

Thermal Stability and Degradation Pathways of Heptyl Undecylenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecylenate, the ester of heptyl alcohol and undecylenic acid, is a versatile ingredient with a growing presence in the pharmaceutical and cosmetic industries. Its biocompatibility, biodegradability, and favorable sensory properties make it an attractive alternative to traditional emollients and silicone-based compounds. As with any active pharmaceutical ingredient (API) or excipient, a thorough understanding of its thermal stability and degradation pathways is paramount for ensuring product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability profile, potential degradation pathways, and the analytical methodologies used for its characterization. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known behavior of similar long-chain unsaturated esters to provide a robust predictive framework.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₂ | [1] |

| Molecular Weight | 282.47 g/mol | [] |

| Boiling Point | 351.0 ± 11.0 °C (Predicted) | [] |

| Density | 0.871 ± 0.06 g/cm³ (Predicted) | [] |

| Appearance | Colorless to pale yellow liquid |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperatures at which the material begins to decompose and the nature of the thermal events that occur upon heating.

Expected Thermogravimetric Analysis (TGA) Data

Based on studies of similar long-chain esters, the thermal decomposition of this compound under an inert atmosphere is expected to occur at elevated temperatures. The primary decomposition event would involve the cleavage of the ester bond and fragmentation of the hydrocarbon chains.

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | The temperature at which significant weight loss begins. Aliphatic polyesters are known to start degrading around 275°C.[3] |

| Peak Decomposition Temperature (T_peak) | 300 - 350 °C | The temperature at which the maximum rate of weight loss occurs. |

| Percent Weight Loss at 400°C | > 95% | Indicates nearly complete volatilization or decomposition of the sample. |

| Residue at 500°C | < 5% | The amount of non-volatile carbonaceous residue remaining after decomposition. |

Experimental Protocol for Thermogravimetric Analysis (TGA)

A standard TGA protocol for analyzing the thermal stability of this compound would involve the following steps:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of weight loss at various temperatures are determined.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily influenced by factors such as temperature, the presence of oxygen, and catalysts. The main degradation routes are expected to be hydrolysis, thermal cleavage (pyrolysis), and oxidation.

Hydrolytic Degradation

In the presence of water, particularly at elevated temperatures or under acidic or basic conditions, the ester linkage of this compound is susceptible to hydrolysis. This reaction cleaves the ester bond, yielding undecylenic acid and heptanol.

Thermal Degradation (Pyrolysis)

At temperatures exceeding its thermal stability threshold, this compound will undergo pyrolysis. The primary pyrolytic pathway for esters is a unimolecular elimination reaction involving a six-membered cyclic transition state (known as a β-C-H hydrogen transfer or ester pyrolysis), leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this would result in 1-heptene (B165124) and undecylenic acid. Further fragmentation of the hydrocarbon chains can also occur at higher temperatures.

Oxidative Degradation

The presence of a terminal double bond in the undecylenate moiety makes this compound susceptible to oxidative degradation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, ketones, and carboxylic acids, and may also result in polymerization.

Experimental Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products formed during pyrolysis, Py-GC-MS is the analytical technique of choice.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Conclusion

A comprehensive understanding of the thermal stability and degradation pathways of this compound is crucial for its effective and safe use in pharmaceutical and cosmetic formulations. While direct experimental data for this specific ester is limited, by drawing parallels with similar long-chain unsaturated esters, we can anticipate its thermal behavior and degradation mechanisms. The primary degradation pathways are expected to be hydrolysis, pyrolysis, and oxidation. The application of analytical techniques such as TGA, DSC, and Py-GC-MS is essential for obtaining precise quantitative data and elucidating the exact nature of the degradation products. Further research dedicated to the thermal analysis of this compound is warranted to provide definitive data and further solidify its position as a safe and stable ingredient.

References

Methodological & Application

Application Notes and Protocols: Heptyl Undecylenate Formulation Techniques in Oil-in-Water Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heptyl undecylenate is a naturally-derived ester, sourced from castor oil, that is gaining significant traction in the cosmetic and pharmaceutical industries.[1] It functions as an exceptionally lightweight and non-greasy emollient, often serving as a sustainable alternative to silicones like cyclomethicone and mineral oils.[1][2] In oil-in-water (O/W) emulsions, this compound enhances the sensory profile by reducing greasiness, improving spreadability, and providing a smooth, powdery after-feel.[1][3][4] Its primary mechanism involves forming a protective layer on the stratum corneum, which helps to prevent transepidermal water loss (TEWL) and maintain skin hydration.[2] This document provides detailed formulation techniques, experimental protocols, and characterization methods for incorporating this compound into stable and aesthetically pleasing O/W emulsions.

Physicochemical Properties and Specifications

This compound is an oil-soluble liquid ester. Its key properties are summarized below, which are critical for formulation design and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| INCI Name | This compound | [3] |

| CAS Number | 68141-27-5 | [5][6] |

| Molecular Formula | C₁₈H₃₄O₂ | [5][7] |

| Molecular Weight | 282.47 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [3][5][6] |

| Solubility | Oil-soluble | [3] |

| Specific Gravity (@ 25°C) | 0.8600 - 0.8800 | [5][6] |

| Thermal Stability | Heat stable up to 80–85 °C | [3] |

| pH Stability | Not pH sensitive (as an oil phase ingredient) | [3] |

| Origin | Derived from Castor Oil |[2][3] |

Formulation Guidelines for O/W Emulsions

This compound is a versatile emollient that can be used in a variety of O/W formulations, including lotions, creams, and serums.

-

Role in Formulations : Primarily used as a sensory enhancer, slip agent, and emollient to create a light, non-tacky skin feel.[3] It is particularly effective at reducing the heavy or greasy sensation of other oils and butters.

-

Usage Levels : Typical concentration in O/W emulsions ranges from 1% to 10%.[3][8] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe for use in cosmetics in concentrations ranging from 0.01% to 26%.[2][9][10]

-

Compatibility : It is compatible with a wide range of cosmetic ingredients, including other esters, oils, silicones, and UV filters.[3] It also functions as an effective solubilizer for many organic sunscreen filters.[2][10]

Table 2: Example Formulation - Lightweight O/W Face Lotion [3]

| Phase | Ingredient | % (w/w) | Function |

|---|---|---|---|

| A - Water Phase | Deionized Water | 66.70 | Solvent |

| Niacinamide | 5.00 | Active Ingredient | |

| Glycerin | 4.00 | Humectant | |

| Xanthan Gum | 0.20 | Thickener / Stabilizer | |

| Disodium EDTA | 0.10 | Chelating Agent | |

| B - Oil Phase | This compound | 8.00 | Dry-touch Emollient |

| Caprylic/Capric Triglyceride | 7.00 | Emollient | |

| Squalane | 3.00 | Skin-Conditioning Agent | |

| Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20) | 5.00 | Emulsifier |

| C - Cool-Down Phase | Preservative (e.g., Phenoxyethanol) | 1.00 | Preservative |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of O/W emulsions containing this compound.

Protocol: Preparation of a Lightweight O/W Emulsion

This protocol outlines the manufacturing process for a standard O/W emulsion using the formulation provided in Table 2. High-shear homogenization is critical for achieving a small droplet size and ensuring long-term stability.[11][12]